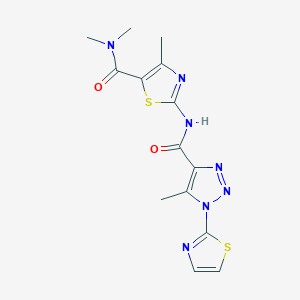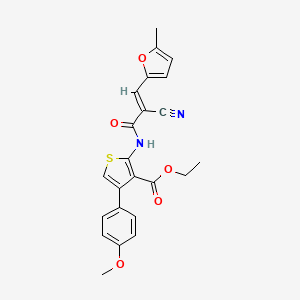
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (-NHCOCH=CH2), a methoxyphenyl group (C6H4OCH3), and a thiophene ring (C4H3S). The compound also includes an ethyl ester group (-COOC2H5) and a furan ring (C4H3O). The presence of these functional groups suggests that this compound may have interesting chemical properties1.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the coupling of the appropriate thiophene and furan derivatives, followed by functional group interconversions1.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of different functional groups and cyclic structures present. The presence of the (E) configuration indicates that the compound has some degree of stereochemistry, which could influence its physical and chemical properties1.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, the presence of the cyano, acrylamido, and ester groups suggests that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions, as well as condensation reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar cyano, acrylamido, and ester groups could influence its solubility, while the presence of the aromatic thiophene and furan rings could influence its stability and reactivity1.Wissenschaftliche Forschungsanwendungen
Anti-rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects. The in vivo collagen-adjuvant arthritis model in rats revealed notable antioxidant, analgesic, and anti-rheumatic properties (Sherif & Hosny, 2014).
Antioxidant and Anti-Inflammatory Activities
A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. The compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).
Polymerization Initiator
Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. The molecular weight increase with time is significant at lower initiator concentrations and lower temperatures, suggesting its potential as a polymerization initiator (Li, Willis, Padías, & Hall, 1991).
Antimicrobial and Antioxidant Studies
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties. Some compounds also demonstrated profound antioxidant potential, highlighting their potential in antimicrobial and antioxidant applications (Raghavendra et al., 2016).
Cytotoxic Agents
Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Certain compounds exhibited significant anti-proliferative activity against various tumor cell lines, compared to the reference control doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antibacterial Properties
Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its polymer exhibited moderate biological activity, with potential antibacterial properties. This underscores its use in developing new antibacterial agents (Elsabee, Ali, Mokhtar, & Eweis, 2011).
Safety And Hazards
Without specific safety data, it’s difficult to comment on the potential hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines1.
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, investigating its potential biological activity, and exploring its potential uses in various fields, such as materials science or medicinal chemistry1.
Please note that this analysis is based on the structure of the compound and general chemical principles, and may not be completely accurate. For more detailed and specific information, experimental data and studies would be needed1.
Eigenschaften
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-4-29-23(27)20-19(15-6-9-17(28-3)10-7-15)13-31-22(20)25-21(26)16(12-24)11-18-8-5-14(2)30-18/h5-11,13H,4H2,1-3H3,(H,25,26)/b16-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGQZJJEUZEGNZ-LFIBNONCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

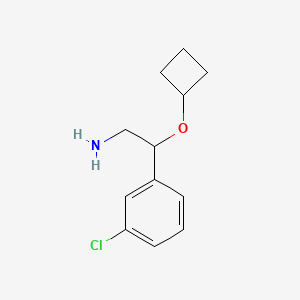
(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2365390.png)
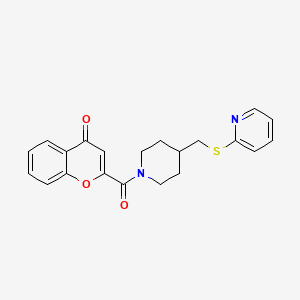
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)
![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)
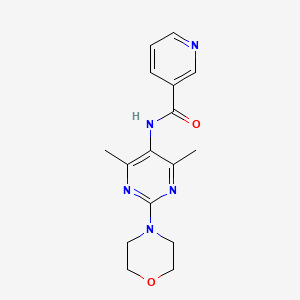
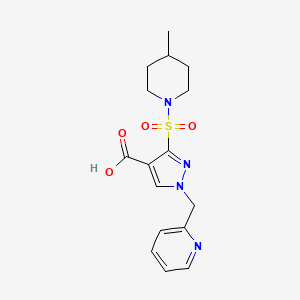
![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)
![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)
![5-Chloro-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2365404.png)
